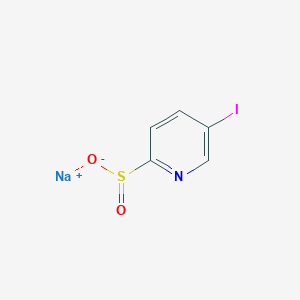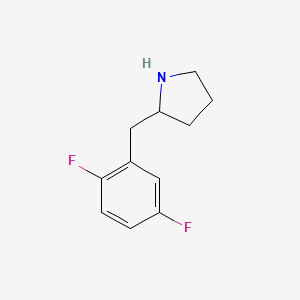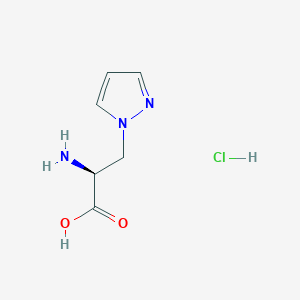![molecular formula C14H20IN3 B13656788 3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a pyridine ring substituted with an iodine atom at the second position and a spirocyclic diazaspiro[5.5]undecane core. The presence of both nitrogen and iodine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is to start with the iodination of pyridine derivatives, followed by the formation of the spirocyclic core through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction parameters precisely and minimize side reactions. The purification process typically involves recrystallization and chromatographic techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The spirocyclic core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced spirocyclic compounds with altered functional groups.
Aplicaciones Científicas De Investigación
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A similar spirocyclic compound with different substituents, used in drug development for various disorders.
3,9-Disubstituted-spiro[5.5]undecane: Compounds with different substituents on the spirocyclic core, exhibiting unique stereochemistry and biological activity.
Uniqueness
3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the iodine atom on the pyridine ring, which imparts distinct reactivity and biological properties. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C14H20IN3 |
|---|---|
Peso molecular |
357.23 g/mol |
Nombre IUPAC |
3-(2-iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20IN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clave InChI |
IEXWREPRNQCAKD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=CC(=NC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)



